Feracryl
Overview
Description
Feracryl, also known as iron (III) acrylate, is a synthetic compound with the molecular formula C₉H₉FeO₆ and a molecular weight of 269.01 g/mol . It is primarily recognized for its hemostatic properties, making it a valuable agent in medical applications to control bleeding . This compound interacts with blood plasma proteins, forming water-insoluble polycomplexes that effectively inhibit blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Feracryl can be synthesized through the reaction of iron (III) chloride with acrylic acid. The reaction typically occurs in an aqueous medium, where iron (III) chloride is dissolved in water, and acrylic acid is added slowly with constant stirring. The reaction mixture is then heated to facilitate the formation of iron (III) acrylate .
Industrial Production Methods
In industrial settings, this compound is often produced using spray drying techniques. The process involves preparing a concentrated solution of this compound, which is then sprayed into a drying chamber maintained at a temperature of 140°C. The drying chamber is kept under vacuum conditions to ensure fine dispersibility of the this compound powder. The resulting product is collected in a bag filter and is characterized by a particle size distribution below 100 micrometers .
Chemical Reactions Analysis
Types of Reactions
Feracryl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron (III) oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to iron (II) acrylate.
Substitution: this compound can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Iron (III) oxide and acrylic acid derivatives.
Reduction: Iron (II) acrylate and hydrogen gas.
Substitution: Substituted acrylate compounds and iron salts.
Scientific Research Applications
Feracryl has a wide range of scientific research applications, including:
Mechanism of Action
Feracryl exerts its hemostatic effects by interacting with fibrinogen in the blood. This interaction forms a stable network that accelerates blood clotting by creating a scaffold for platelet aggregation. The formation of a stable clot at the application site helps control minor bleeding when applied topically . Additionally, this compound forms water-insoluble polycomplexes with blood plasma proteins, further enhancing its hemostatic properties .
Comparison with Similar Compounds
Similar Compounds
Ziacryl: A zinc salt of polyacrylic acid, known for its hemostatic and antimicrobial properties.
Silver Sulfadiazine: A topical antimicrobial agent used in burn treatment, which also exhibits hemostatic properties.
Uniqueness of Feracryl
This compound stands out due to its unique ability to form water-insoluble polycomplexes with blood plasma proteins, making it highly effective in controlling bleeding. Its interaction with fibrinogen and the formation of a stable network for platelet aggregation further enhance its hemostatic properties . Additionally, this compound’s versatility in various chemical reactions and its wide range of applications in different fields highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
iron(3+);prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBIDPJHFYYLM-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00890887 | |
Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-23-6, 55488-18-1 | |
Record name | Iron acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(3+) acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iron acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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